molecular formula C9H5BrF3N B1442193 7-Bromo-5-(trifluoromethyl)-1H-indole CAS No. 875306-23-3

7-Bromo-5-(trifluoromethyl)-1H-indole

Cat. No. B1442193
CAS RN: 875306-23-3
M. Wt: 264.04 g/mol
InChI Key: JXCFCEDSWJBWNT-UHFFFAOYSA-N
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Description

7-Bromo-5-(trifluoromethyl)-1H-indole is a chemical compound with the empirical formula C8H5BrFN . It is a solid substance with a molecular weight of 214.03 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-5-(trifluoromethyl)-1H-indole include a boiling point of 295.9±40.0 °C (Predicted) and a density of 1.606±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Synthesis of Benzofuran Derivatives

Benzofuran compounds are ubiquitous in nature and exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound “7-Bromo-5-(trifluoromethyl)-1H-indole” can serve as a precursor in the synthesis of complex benzofuran derivatives. These derivatives have potential applications as natural drug lead compounds due to their strong biological activities.

Development of Anticancer Agents

Recent studies have utilized benzofuran and its derivatives, such as “7-Bromo-5-(trifluoromethyl)-1H-indole”, to develop novel scaffold compounds used as anticancer agents . The unique structure of benzofuran rings is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials.

Anti-Hepatitis C Virus Activity

The benzofuran derivatives, synthesized using compounds like “7-Bromo-5-(trifluoromethyl)-1H-indole”, have shown promising results against the hepatitis C virus . These compounds are expected to be effective therapeutic drugs for hepatitis C disease, highlighting their importance in antiviral research.

Pharmaceutical Research and Drug Prospects

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds. “7-Bromo-5-(trifluoromethyl)-1H-indole” plays a significant role in the pharmaceutical research of benzofuran derivatives, which are considered for various drug prospects .

Chemical Synthesis and Material Science

In material science, “7-Bromo-5-(trifluoromethyl)-1H-indole” is used in the chemical synthesis of benzofuran rings, which are essential for constructing complex molecular structures . This includes methods like free radical cyclization cascade and proton quantum tunneling, which are conducive to the construction of complex benzofuran ring systems.

Natural Product Sources and Bioactivity

“7-Bromo-5-(trifluoromethyl)-1H-indole” is related to natural products containing benzofuran rings, which are the main source of some drugs and clinical drug candidates . The relationship between the bioactivities and structures of these compounds is a key area of study in medicinal chemistry.

properties

IUPAC Name

7-bromo-5-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-7-4-6(9(11,12)13)3-5-1-2-14-8(5)7/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCFCEDSWJBWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-(trifluoromethyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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